![molecular formula C18H22BrFN4O3S B2392535 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide CAS No. 952289-03-1](/img/structure/B2392535.png)
4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide
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Description
4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H22BrFN4O3S and its molecular weight is 473.36. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
A study investigated the corrosion inhibition properties of various piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research highlights the potential application of such compounds in protecting metals from corrosion, an area of significant interest in materials science (Kaya et al., 2016).
Synthesis and Structural Characterization of CCR5 Antagonists
Research on methylbenzenesulfonamide CCR5 antagonists, including synthetic processes and structural characterization, provides insights into the development of targeting preparations for preventing human HIV-1 infection. This study emphasizes the compound's relevance in medicinal chemistry for drug development (Cheng De-ju, 2015).
Synthesis and Molecular Structure Studies
Another study focused on the synthesis, molecular and crystal structure, and chemical transformations of 1-organosulfonyl-2-sila-5-piperazinones into 2-amino acid derivatives. These findings contribute to the field of organic chemistry, showcasing the versatility of organosulfonyl compounds in synthesizing complex molecules (Shipov et al., 2013).
A2B Adenosine Receptor Antagonists
Research identified a series of benzenesulfonamides as potent A2B adenosine receptor antagonists, highlighting their potential in therapeutic applications. This study underscores the importance of such compounds in developing treatments targeting adenosine receptors (Esteve et al., 2006).
properties
IUPAC Name |
4-bromo-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-methoxypyridin-2-yl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrFN4O3S/c1-11-9-24(10-12(2)21-11)17-7-6-16(27-3)18(22-17)23-28(25,26)13-4-5-14(19)15(20)8-13/h4-8,11-12,21H,9-10H2,1-3H3,(H,22,23)/t11-,12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRLDJUAOQINGH-TXEJJXNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrFN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.